Cas no 827030-52-4 (4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-(4-methoxyphenyl)-)
827030-52-4 structure
Product Name:4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-(4-methoxyphenyl)-
CAS-nummer:827030-52-4
MF:C17H16ClN3O3
MW:345.780242919922
CID:686275
PubChem ID:22692726
Update Time:2025-04-19
4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-(4-methoxyphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-(4-methoxyphenyl)-
- 2-chloro-6,7-dimethoxy-N-(4-methoxyphenyl)quinazolin-4-amine
- SCHEMBL3119025
- DTXSID00627610
- BORFFVKOUDRLTE-UHFFFAOYSA-N
- CHEMBL456374
- (2-Chloro-6,7-dimethoxyquinazolin-4-yl)-(4-methoxy-phenyl)-amine
- 827030-52-4
-
- Inchi: 1S/C17H16ClN3O3/c1-22-11-6-4-10(5-7-11)19-16-12-8-14(23-2)15(24-3)9-13(12)20-17(18)21-16/h4-9H,1-3H3,(H,19,20,21)
- InChI-sleutel: BORFFVKOUDRLTE-UHFFFAOYSA-N
- LACHT: ClC1=NC(=C2C=C(C(=CC2=N1)OC)OC)NC1C=CC(=CC=1)OC
Berekende eigenschappen
- Exacte massa: 345.0880191g/mol
- Monoisotopische massa: 345.0880191g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 5
- Complexiteit: 395
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 65.5Ų
4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-(4-methoxyphenyl)- Gerelateerde literatuur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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